molecular formula C17H16N2OS B2716739 Phenothiazin-10-yl(pyrrolidin-1-yl)methanone CAS No. 176092-22-1

Phenothiazin-10-yl(pyrrolidin-1-yl)methanone

Cat. No. B2716739
CAS RN: 176092-22-1
M. Wt: 296.39
InChI Key: IHPFEJWVFJCIQK-UHFFFAOYSA-N
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Description

Phenothiazin-10-yl(pyrrolidin-1-yl)methanone is a new luminogen . It exhibits apparent aggregation-induced emission, and polymorphism and mechanochromism properties . It is synthesized and characterized for its crystal structure and photophysical properties .


Synthesis Analysis

The synthesis of this compound involves the creation of a new luminogen . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Chemical Reactions Analysis

This compound exhibits high-contrast luminescence dependent on polymorphism and mechanochromism . It shows interesting mechanochromic luminescence behaviors which are rationalized to be caused by the changes in molecular conformations, intermolecular interactions, molecular packing patterns, and aggregate morphologies .


Physical And Chemical Properties Analysis

This compound exhibits apparent aggregation-induced emission, and polymorphism and mechanochromism properties . Two kinds of crystals with sky blue (463 nm) and green (557 nm) photoluminescence (PL), respectively, are obtained .

Scientific Research Applications

Antipsychotic Activity

Phenothiazine derivatives have been studied for their antipsychotic properties. For example, a study designed and synthesized novel derivatives showing significant antipsychotic activity in tests, comparable to established drugs like haloperidol (Gopi, Sastry, & Dhanaraju, 2017).

Antimicrobial and Antibacterial Applications

Several phenothiazine derivatives, including those with pyrrolidin-1-yl methanone components, exhibit potent antimicrobial activities. A study synthesizing new organotin(IV) complexes of such derivatives demonstrated significant antibacterial effects against various strains (Singh, Singh, & Bhanuka, 2016). Additionally, other derivatives have shown promising antibacterial activity, underlining their potential in developing new antibacterial agents (Vasudha, Rao, Reddy, & Baru, 2016).

Cancer Treatment

Phenothiazine derivatives have been researched for their potential in cancer treatment. A study found that certain derivatives effectively inhibited tubulin polymerization and induced cell cycle arrest, demonstrating their potential as cancer therapeutics (Prinz et al., 2017).

Spectroscopic and Structural Characterization

Research has been conducted on the structural and spectroscopic properties of phenothiazine derivatives. Studies focusing on electron density and molecular structure contribute to understanding these compounds' chemical behavior and potential applications in various fields (Malinska et al., 2012).

Synthesis and Characterization of Complexes

The synthesis and characterization of complexes involving phenothiazine derivatives are areas of active research. These studies contribute to the broader understanding of these compounds and their potential in various applications, including material science and pharmacology (Swoboda et al., 2022).

Mechanism of Action

Target of Action

Phenothiazin-10-yl(pyrrolidin-1-yl)methanone is a new luminogen that has been synthesized and characterized for its unique properties It is known to exhibit apparent aggregation-induced emission, polymorphism, and mechanochromism properties .

Mode of Action

The interaction of this compound with its targets results in high-contrast luminescence dependent on polymorphism and mechanochromism . This means that the compound can change its luminescence properties based on its physical state and the mechanical pressure applied to it .

Biochemical Pathways

The compound’s mechanochromic luminescence behaviors are rationalized to be caused by changes in molecular conformations, intermolecular interactions, molecular packing patterns, and aggregate morphologies .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed as changes in luminescence properties. The compound exhibits two kinds of crystals with sky blue and green photoluminescence respectively . The sky blue photoluminescence is progressively red-shifted to orange photoluminescence along with the photoluminescence intensity change when the crystal is compressed under gradually strengthened external pressure .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as external pressure and physical state. For instance, the compound shows reversible photoluminescence changes between sky blue and yellow by repeated grinding and solvent fuming .

Future Directions

The future directions of Phenothiazin-10-yl(pyrrolidin-1-yl)methanone research could involve its use in high-tech applications, such as mechanosensors and data recording . Its interesting mechanochromic luminescence behaviors could be useful for further development and application of new mechanochromic luminescent materials .

properties

IUPAC Name

phenothiazin-10-yl(pyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c20-17(18-11-5-6-12-18)19-13-7-1-3-9-15(13)21-16-10-4-2-8-14(16)19/h1-4,7-10H,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPFEJWVFJCIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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